![molecular formula C23H21ClFN3O2 B2884866 [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 497060-65-8](/img/structure/B2884866.png)
[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone" is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone generally involves a multi-step process:
Synthesis of the pyridin-3-yl core: : This step often starts with a base pyridine compound, which undergoes substitution reactions to introduce the 4-chloro-2-methylphenoxy group.
Formation of the piperazine ring: : The 4-(2-fluorophenyl)piperazine is typically synthesized separately, involving the reaction of 2-fluoroaniline with piperazine under specific conditions.
Coupling of the intermediate compounds: : The final step involves coupling the pyridin-3-yl and piperazine intermediates, facilitated by a methanone linker.
Industrial Production Methods
In industrial settings, the production may be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors or batch processing might be utilized to enhance efficiency and ensure consistency.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: : Using agents such as lithium aluminum hydride, the compound can be reduced to amines or alcohols depending on the reaction site.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in alkaline conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Bromination using bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: : Phenolic compounds.
Reduction: : Secondary amines or alcohols.
Substitution: : Brominated derivatives or other substituted aromatic compounds.
科学的研究の応用
Chemistry
Used in studies involving complex organic synthesis due to its reactivity and structural complexity.
Biology
May serve as a molecular probe or intermediate in the synthesis of biologically active compounds.
Medicine
Potential use as a lead compound for drug development, particularly targeting neurological pathways.
Industry
Could be utilized in the development of advanced materials or as a chemical intermediate in the production of other high-value compounds.
作用機序
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its aromatic and heterocyclic rings enable binding to various biomolecules, affecting their function and leading to biological activity.
類似化合物との比較
Similar Compounds
[2-(4-Chloro-2-methylphenoxy)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
[2-(4-Chloro-2-methylphenoxy)pyridin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
The presence of both pyridin-3-yl and piperazine moieties in [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone provides a distinctive chemical environment for interactions.
Remember, a chemical is only as exciting as its next reaction! What else are you curious about?
特性
IUPAC Name |
[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2/c1-16-15-17(24)8-9-21(16)30-22-18(5-4-10-26-22)23(29)28-13-11-27(12-14-28)20-7-3-2-6-19(20)25/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMORYUHHKWFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
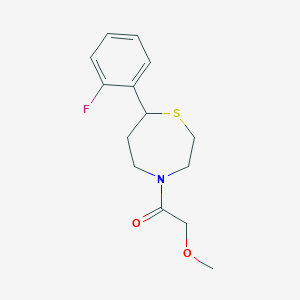
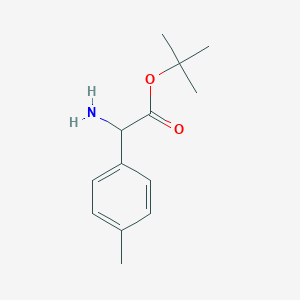
![4-(dimethylsulfamoyl)-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzamide](/img/structure/B2884785.png)
![5-methyl-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2884786.png)
![N-(4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2884791.png)
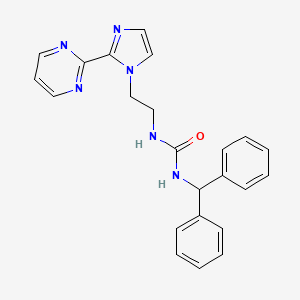
phenyl]methyl})amine](/img/structure/B2884793.png)
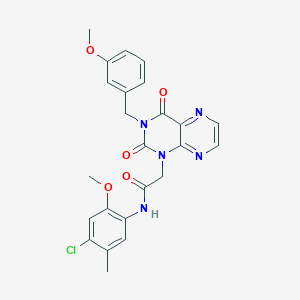
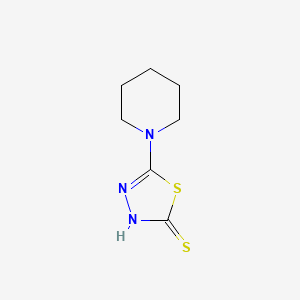
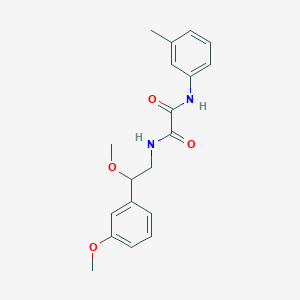
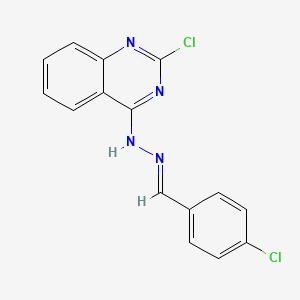
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)
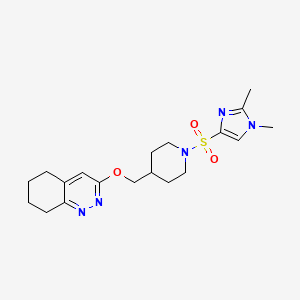
![1-(4-Methylpiperidin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2884806.png)
